8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BRD0705, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression.
Scientific Research Applications
Synthesis and Protective Group Strategies
- A study by Khaliullin et al. (2020) outlines the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl as a protective group. This approach addresses challenges in synthesizing compounds unsubstituted at the N7 position, demonstrating the practicality of thietanyl protection in such syntheses (Khaliullin & Shabalina, 2020).
Unusual Reactions in Organic Synthesis
- Another research by Khaliullin and Shabalina (2020) discusses an unusual reaction involving 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, leading to unexpected products. This highlights the complexity and unpredictability in the synthesis of such compounds (Khaliullin & Shabalina, 2020).
Bromophenols in Algae and Synthesis Complexity
- Ma et al. (2007) identified new bromophenols C-N coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. This study provides insight into the natural occurrence and complex structural synthesis of bromo-substituted purine derivatives (Ma et al., 2007).
Thietanyl Protection and Alkylation
- The work of Khaliullin, Shabalina, and Sharafutdinov (2010) further explores the use of thietanyl protection in the synthesis of 1-alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This study underscores the importance of protective groups in achieving specific substitutions in purine synthesis (Khaliullin, Shabalina & Sharafutdinov, 2010).
Antidepressant Properties
- The antidepressant properties of certain derivatives, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, were explored by Khaliullin et al. (2018). This study offers a potential application of such compounds in pharmacology (Khaliullin et al., 2018).
properties
IUPAC Name |
8-bromo-1,7-bis[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N4O2/c1-25-17-16(26(19(21)24-17)10-12-6-2-4-8-14(12)22)18(28)27(20(25)29)11-13-7-3-5-9-15(13)23/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFFRWYJHNDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N(C(=N2)Br)CC4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.